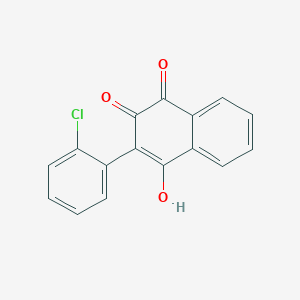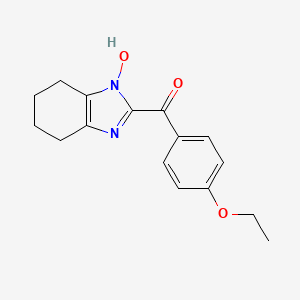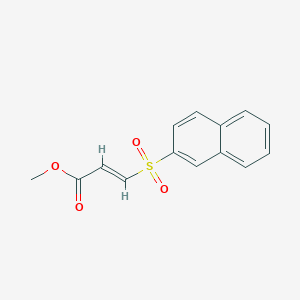![molecular formula C18H16N2O4 B5717128 N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide](/img/structure/B5717128.png)
N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as J147 and is a derivative of curcumin, a natural compound found in turmeric. J147 has shown promising results in various studies for its neuroprotective and anti-aging effects.
Mécanisme D'action
J147 has been shown to activate several pathways involved in neuroprotection and anti-aging. One of the primary mechanisms of action is the activation of the Nrf2 pathway, which is responsible for the regulation of antioxidant and detoxification genes. J147 also activates the AMPK pathway, which plays a crucial role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
J147 has been shown to have several biochemical and physiological effects, including the upregulation of antioxidant and detoxification genes, the reduction of oxidative stress, and the improvement of mitochondrial function. J147 has also been shown to increase the production of neurotrophic factors, which are essential for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of J147 in lab experiments is its ability to cross the blood-brain barrier, making it an effective compound for studying neuroprotection and anti-aging. However, the synthesis of J147 is a complex process that requires expertise in organic chemistry, making it challenging to obtain the compound in large quantities.
Orientations Futures
There are several future directions for the study of J147, including its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Future studies could also focus on the optimization of the synthesis process to obtain larger quantities of the compound, making it more accessible for research. Additionally, further research could investigate the potential applications of J147 in other areas of research, such as cancer and metabolic disorders.
Conclusion:
In conclusion, N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide, also known as J147, is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications in neuroprotection and anti-aging. The synthesis of J147 is a complex process that requires expertise in organic chemistry, but its ability to cross the blood-brain barrier makes it an effective compound for studying neuroprotection and anti-aging. Further research is needed to explore the full potential of J147 in various areas of research.
Méthodes De Synthèse
The synthesis of J147 involves several steps, including the reaction of curcumin with nitric acid, followed by the reaction of the resulting compound with butyric anhydride. The final product is obtained after purification using column chromatography. The synthesis of J147 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
J147 has been studied extensively for its potential therapeutic applications in several areas of research. One of the most significant research areas is neuroprotection and anti-aging. Studies have shown that J147 can enhance cognitive function, improve memory, and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[3-(1,3-dioxoisoindol-5-yl)oxyphenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-2-4-16(21)19-11-5-3-6-12(9-11)24-13-7-8-14-15(10-13)18(23)20-17(14)22/h3,5-10H,2,4H2,1H3,(H,19,21)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDLMJOIALAXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)OC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196501 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5717048.png)

![3-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5717053.png)
![4-[(2-aminophenyl)imino]-2-pyrrolidinone](/img/structure/B5717055.png)


![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-methylbenzamide](/img/structure/B5717092.png)
![ethyl {4-[(3-chlorobenzoyl)amino]phenyl}carbamate](/img/structure/B5717099.png)


![7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717127.png)
![8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine](/img/structure/B5717129.png)
![3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5717137.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5717148.png)